(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine
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Overview
Description
(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H11BrClN. This compound features a cyclopropyl group attached to a methanamine moiety, with bromine and chlorine substituents on the phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chlorophenyl)methanamine
- (2-Bromo-5-chlorophenyl)cyclopropane
- (2-Chloro-5-bromophenyl)cyclopropylamine
Uniqueness
(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, combined with a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11BrClN |
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Molecular Weight |
260.56 g/mol |
IUPAC Name |
[2-(2-bromo-5-chlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrClN/c11-10-2-1-7(12)4-9(10)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2 |
InChI Key |
XUZMEDHPSREVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=CC(=C2)Cl)Br)CN |
Origin of Product |
United States |
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